Cas no 1155573-06-0 (2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol)

2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol is a versatile organic compound characterized by its 3-methoxyphenyl substituent and ethylamino group. This compound exhibits significant reactivity in various organic transformations, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its unique structural features contribute to its effectiveness in developing novel compounds with diverse biological activities.
2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol structure
1155573-06-0 structure
Product name:2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol
CAS No:1155573-06-0
MF:C12H19NO2
Molecular Weight:209.2847635746
CID:5205960
PubChem ID:43499653

2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-{[1-(3-methoxyphenyl)ethyl]amino}propan-1-ol
    • 2-((1-(3-Methoxyphenyl)ethyl)amino)propan-1-ol
    • 1-Propanol, 2-[[1-(3-methoxyphenyl)ethyl]amino]-
    • 2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol
    • インチ: 1S/C12H19NO2/c1-9(8-14)13-10(2)11-5-4-6-12(7-11)15-3/h4-7,9-10,13-14H,8H2,1-3H3
    • InChIKey: VIDRGECOABLBKH-UHFFFAOYSA-N
    • SMILES: OCC(C)NC(C)C1C=CC=C(C=1)OC

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 175
  • トポロジー分子極性表面積: 41.5
  • XLogP3: 1.4

2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-166100-0.05g
2-{[1-(3-methoxyphenyl)ethyl]amino}propan-1-ol
1155573-06-0
0.05g
$624.0 2023-06-08
Enamine
EN300-166100-5.0g
2-{[1-(3-methoxyphenyl)ethyl]amino}propan-1-ol
1155573-06-0
5g
$2152.0 2023-06-08
Enamine
EN300-166100-0.5g
2-{[1-(3-methoxyphenyl)ethyl]amino}propan-1-ol
1155573-06-0
0.5g
$713.0 2023-06-08
Enamine
EN300-166100-100mg
2-{[1-(3-methoxyphenyl)ethyl]amino}propan-1-ol
1155573-06-0
100mg
$364.0 2023-09-21
Enamine
EN300-166100-5000mg
2-{[1-(3-methoxyphenyl)ethyl]amino}propan-1-ol
1155573-06-0
5000mg
$1199.0 2023-09-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1347609-500mg
2-((1-(3-Methoxyphenyl)ethyl)amino)propan-1-ol
1155573-06-0 95%
500mg
¥15396.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1347609-250mg
2-((1-(3-Methoxyphenyl)ethyl)amino)propan-1-ol
1155573-06-0 95%
250mg
¥14748.00 2024-08-09
Enamine
EN300-166100-10.0g
2-{[1-(3-methoxyphenyl)ethyl]amino}propan-1-ol
1155573-06-0
10g
$3191.0 2023-06-08
Enamine
EN300-166100-1.0g
2-{[1-(3-methoxyphenyl)ethyl]amino}propan-1-ol
1155573-06-0
1g
$743.0 2023-06-08
Enamine
EN300-166100-0.1g
2-{[1-(3-methoxyphenyl)ethyl]amino}propan-1-ol
1155573-06-0
0.1g
$653.0 2023-06-08

2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol 関連文献

2-{1-(3-methoxyphenyl)ethylamino}propan-1-olに関する追加情報

Introduction to 2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol (CAS No. 1155573-06-0)

2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1155573-06-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural framework with an amine-substituted propyl chain and a 3-methoxyphenyl moiety, has garnered attention due to its potential biological activities and synthetic utility. The presence of both hydrophilic and lipophilic regions in its structure suggests versatile interactions with biological targets, making it a promising candidate for further exploration in drug discovery and development.

The amine group at the C1 position of the propyl chain is a critical feature, as it can participate in hydrogen bonding and ionic interactions with biological receptors. This property is particularly relevant in the design of small-molecule modulators targeting proteins involved in signal transduction and metabolic pathways. Additionally, the 3-methoxyphenyl ring introduces electronic and steric effects that can influence the compound's binding affinity and selectivity. The methoxy group at the para position enhances the electron density on the aromatic ring, potentially increasing its interaction with positively charged residues in protein binding pockets.

In recent years, there has been growing interest in molecules that combine structural complexity with functional diversity. The structure-activity relationships (SAR) of 2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol have been systematically studied to optimize its pharmacological profile. Computational modeling and experimental assays have revealed that subtle modifications around the amine and phenyl groups can significantly alter its biological activity. For instance, variations in the length of the propyl chain or the substitution pattern on the aromatic ring can modulate binding affinity to specific targets.

One of the most compelling aspects of this compound is its potential application in neuropharmacology. Preclinical studies have suggested that derivatives of 2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol may exhibit effects on neurotransmitter systems involved in mood regulation, cognition, and pain perception. The 3-methoxyphenyl moiety, in particular, is reminiscent of structures found in several psychoactive compounds, suggesting that this scaffold may have a role in modulating central nervous system (CNS) function. Further research is warranted to explore its potential as an intermediate or lead compound for therapeutic agents targeting neurological disorders.

The synthesis of 2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol presents an interesting challenge due to its complex connectivity. Traditional synthetic routes involve multi-step processes, including nucleophilic substitution reactions, alkylation, and functional group transformations. Advances in catalytic methods have enabled more efficient pathways to this compound, reducing reaction times and improving yields. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the C-N bond between the amine group and the phenyl ring with high precision.

In addition to its pharmacological relevance, 2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol has shown promise as a building block for more complex molecules. Its structural features make it amenable to further derivatization, allowing chemists to explore new chemical space for drug discovery. By incorporating additional functional groups or modifying existing ones, researchers can generate libraries of analogs with tailored properties for specific therapeutic applications.

The biological evaluation of this compound has been complemented by mechanistic studies aimed at understanding its mode of action. In vitro assays have demonstrated interactions with enzymes such as monoamine oxidases (MAOs) and cytochrome P450 enzymes, which are critical in drug metabolism and signaling pathways. These findings provide insights into how modifications to the structure might influence metabolic stability and bioavailability.

Recent advancements in high-throughput screening (HTS) technologies have facilitated rapid testing of large libraries of compounds like 2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol for biological activity. These platforms allow researchers to identify hits with desirable properties efficiently, accelerating the drug discovery process. Moreover, computational tools such as molecular docking and virtual screening have been used to predict binding interactions between this compound and potential target proteins.

The pharmacokinetic profile of 2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical pharmacokinetic studies have provided valuable data on its solubility, permeability, and metabolic stability, guiding decisions on dosing regimens and formulation strategies.

In conclusion,2-{1-(3-methoxyphenyl)ethylamino}propan-1-ol (CAS No. 1155573-06-0) represents a fascinating molecule with diverse applications in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological functions and synthetic methodologies for this compound,its significance in medicinal chemistry is expected to grow further, paving the way for innovative treatments across multiple therapeutic domains.

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